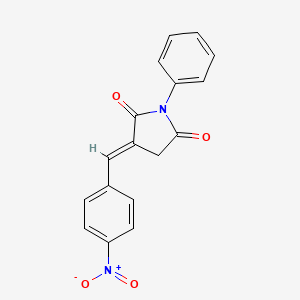
2,2-dichloro-N-cyclopentylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-dichloro-N-cyclopentylacetamide is an organic compound with the molecular formula C8H13Cl2NO It is a derivative of acetamide, where the hydrogen atoms on the alpha carbon are replaced by chlorine atoms, and the nitrogen is bonded to a cyclopentyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dichloro-N-cyclopentylacetamide typically involves the reaction of cyclopentylamine with 2,2-dichloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Cyclopentylamine+2,2-dichloroacetyl chloride→this compound+HCl
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction of the starting materials. The use of automated systems can help in maintaining optimal reaction conditions, such as temperature and pressure, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,2-dichloro-N-cyclopentylacetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide or amine groups.
Reduction Reactions: The compound can be reduced to form 2-chloro-N-cyclopentylacetamide or N-cyclopentylacetamide.
Hydrolysis: In the presence of water and an acid or base catalyst, the compound can hydrolyze to form cyclopentylamine and dichloroacetic acid.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Products like 2-hydroxy-N-cyclopentylacetamide or N-cyclopentylacetamide.
Reduction: Products like 2-chloro-N-cyclopentylacetamide or N-cyclopentylacetamide.
Hydrolysis: Cyclopentylamine and dichloroacetic acid.
Scientific Research Applications
2,2-dichloro-N-cyclopentylacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-dichloro-N-cyclopentylacetamide depends on its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
2,2-dichloroacetamide: Lacks the cyclopentyl group, making it less hydrophobic and potentially less bioactive.
N-cyclopentylacetamide: Lacks the chlorine atoms, resulting in different reactivity and biological activity.
2-chloro-N-cyclopentylacetamide: Contains only one chlorine atom, leading to different chemical and biological properties.
Uniqueness
2,2-dichloro-N-cyclopentylacetamide is unique due to the presence of both chlorine atoms and the cyclopentyl group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C7H11Cl2NO |
|---|---|
Molecular Weight |
196.07 g/mol |
IUPAC Name |
2,2-dichloro-N-cyclopentylacetamide |
InChI |
InChI=1S/C7H11Cl2NO/c8-6(9)7(11)10-5-3-1-2-4-5/h5-6H,1-4H2,(H,10,11) |
InChI Key |
XFUYABMVVPJCOD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC(=O)C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-methoxyphenyl)-2-[2-oxo-1-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B11029410.png)
![Tetramethyl 5',5'-dimethyl-6'-(phenylcarbonyl)-9'-[(phenylcarbonyl)oxy]-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11029411.png)

![N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-3,4-dimethoxybenzamide](/img/structure/B11029419.png)
![2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B11029423.png)


![ethyl 1-{N-[(4-hydroxyphthalazin-1-yl)acetyl]glycyl}piperidine-4-carboxylate](/img/structure/B11029431.png)
![[2-oxo-2-[(4-oxo-1,3-benzothiazin-2-yl)amino]ethyl] N,N-diethylcarbamodithioate](/img/structure/B11029438.png)
![(1E)-8-ethoxy-1-[2-(8-methoxy-2-oxo-2H-chromen-3-yl)-2-oxoethylidene]-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11029440.png)
![N-(3-chloro-2-methylphenyl)-2-[2-(morpholin-4-yl)-4-oxo-1,4,5,6-tetrahydropyrimidin-5-yl]acetamide](/img/structure/B11029454.png)
![Methyl 5-methyl-2-{[(1-methyl-2-oxo-1,2-dihydroquinolin-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B11029460.png)
![N-{2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycylglycine](/img/structure/B11029476.png)
![2-{[5-cyano-4-hydroxy-6-(4-methylphenyl)pyrimidin-2-yl]sulfanyl}-N-{2-[(4-methylphenyl)sulfanyl]ethyl}acetamide](/img/structure/B11029484.png)
